molecular formula C17H29N3O B2971431 6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097924-97-3

6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2971431
CAS No.: 2097924-97-3
M. Wt: 291.439
InChI Key: HKIOMXOIQSQGJJ-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (CAS 2097924-97-3) is a heterocyclic compound of significant interest in medicinal chemistry research, with a molecular formula of C17H29N3O and a molecular weight of 291.43 g/mol . This compound features a dihydropyridazin-3-one core substituted with a tert-butyl group at position 6 and a piperidin-4-ylmethyl moiety at position 2, with the piperidine ring further functionalized with an isopropyl group . The structural motif of the piperidine ring is a common feature in compounds investigated for their biological activity, particularly in the context of inflammation and immunology research . Researchers are exploring derivatives containing similar dihydropyridazinone and piperidine scaffolds for a range of potential pharmacological applications. Early-stage research on structurally analogous compounds suggests potential areas of interest include the investigation of antimicrobial properties and anticancer potential, with some derivatives demonstrating activity in preliminary studies . The compound is offered with a purity of 90% or higher and is available in various quantities to suit different research needs, from 2 mg to 20 mg . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-tert-butyl-2-[(1-propan-2-ylpiperidin-4-yl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O/c1-13(2)19-10-8-14(9-11-19)12-20-16(21)7-6-15(18-20)17(3,4)5/h6-7,13-14H,8-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIOMXOIQSQGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CN2C(=O)C=CC(=N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure is characterized by a tert-butyl group and a piperidine moiety linked to a dihydropyridazine core. This unique arrangement may contribute to its biological properties.

Biological Activity Overview

The biological activities of 6-tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds similar to 6-tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one exhibit significant antitumor properties. For instance, studies have shown that modifications in the piperidine linker can enhance selectivity and potency against various cancer cell lines, including prostate and glioblastoma cancer cells .

2. Kinase Inhibition

The compound has been evaluated for its ability to inhibit protein kinases, specifically PKB (Akt), which plays a crucial role in cell survival and growth signaling pathways. Compounds with similar structures have demonstrated nanomolar inhibition of PKB with high selectivity over other kinases, suggesting that 6-tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one may also exhibit this property .

Case Studies

In a recent study focusing on structural modifications of piperidine-containing compounds, it was found that certain analogs demonstrated enhanced antitumor activity through selective inhibition of the PI3K-Akt pathway. This pathway is frequently dysregulated in cancers, making it a target for therapeutic intervention. The study highlighted that compounds with similar structural features to 6-tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one could be optimized for better efficacy and reduced toxicity in vivo .

Research Findings Summary Table

Activity Description Reference
AntitumorSignificant inhibition of tumor growth in prostate and glioblastoma models
Kinase InhibitionNanomolar inhibition of PKB with high selectivity over PKA
Neuropharmacological EffectsPotential anxiolytic or antidepressant properties based on structural similarities

Comparison with Similar Compounds

Structural Analogues from Patents and Syntheses

The compound shares structural motifs with derivatives listed in European patent applications () and synthesis reports (). Key comparisons include:

Table 1: Structural and Substituent Comparisons
Compound Name / ID Substituent on Piperidine Core Structure Key Features
Target Compound 1-(propan-2-yl) Dihydropyridazin-3-one Balanced lipophilicity; potential metabolic stability due to branched alkyl
BI82488 () 1-(3,3-diphenylpropanoyl) Dihydropyridazin-3-one High lipophilicity from diphenylpropanoyl; may reduce solubility
EU Patent Derivatives () 1-methyl, 1-ethyl, 1-(2-hydroxyethyl) Pyrazino[1,2-a]pyrimidin-4-one Hydroxyethyl improves solubility; methyl/ethyl enhance metabolic stability
Piperidin-4-one Oxime Esters () Oxime esters Piperidin-4-one Polar oxime groups may enhance solubility but reduce membrane permeability
Key Observations:

Substituent Effects on Lipophilicity: The target compound’s isopropyl group offers intermediate lipophilicity compared to BI82488’s highly lipophilic diphenylpropanoyl group. This may favor better bioavailability than BI82488 . In contrast, hydroxyethyl-substituted derivatives () prioritize solubility but may require structural optimization for target penetration .

Aromatic substituents (e.g., diphenylpropanoyl in BI82488) risk CYP450-mediated oxidation, which could limit in vivo efficacy .

Synthetic Accessibility: The propan-2-yl group is synthetically straightforward to introduce via alkylation or reductive amination, similar to methods described for BI82488 and other intermediates () . Complex acyl groups (e.g., diphenylpropanoyl) require multi-step synthesis, increasing production costs .

Pharmacological Potential and Limitations

While pharmacological data for the target compound are absent in the provided evidence, insights can be extrapolated from related structures:

  • Pyridazinone and Pyrimidinone Cores: These heterocycles are associated with kinase inhibition (e.g., phosphodiesterases) and antimicrobial activity, depending on substituents .
  • Piperidine Modifications : The 1-(propan-2-yl) group may enhance binding to hydrophobic pockets in target proteins compared to smaller substituents (e.g., methyl) or polar groups (e.g., hydroxyethyl) .

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